1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol
CAS No.: 1595889-36-3
Cat. No.: VC11679611
Molecular Formula: C9H10F3NO
Molecular Weight: 205.18 g/mol
* For research use only. Not for human or veterinary use.
![1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol - 1595889-36-3](/images/structure/VC11679611.png)
Specification
CAS No. | 1595889-36-3 |
---|---|
Molecular Formula | C9H10F3NO |
Molecular Weight | 205.18 g/mol |
IUPAC Name | 1-[5-(trifluoromethyl)pyridin-2-yl]propan-1-ol |
Standard InChI | InChI=1S/C9H10F3NO/c1-2-8(14)7-4-3-6(5-13-7)9(10,11)12/h3-5,8,14H,2H2,1H3 |
Standard InChI Key | KCJFLSAFBXHFQY-UHFFFAOYSA-N |
SMILES | CCC(C1=NC=C(C=C1)C(F)(F)F)O |
Canonical SMILES | CCC(C1=NC=C(C=C1)C(F)(F)F)O |
Introduction
Synthetic Methodologies
Condensation Reactions
A common strategy for synthesizing pyridyl-propanol derivatives involves acid-catalyzed condensation between 1,3-dicarbonyl compounds and amino-pyridines. For example, pyrazolo[1,5-a]pyridines are synthesized via reactions of 1,3-cyclopentanedione with N-amino-2-iminopyridines under aerobic conditions in ethanol with acetic acid . Adapting this method, 1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol could be synthesized by reacting 5-(trifluoromethyl)-2-pyridylamine with a propanol-derived carbonyl precursor.
Catalytic Dehydrogenative Coupling (CDC)
CDC reactions offer a single-step, environmentally friendly route to complex heterocycles. For instance, tetrahydropyrido[1,2-b]indazoles are synthesized in 80–90% yields using CDC . Applying similar conditions (e.g., O2 atmosphere, ethanol solvent, acetic acid catalyst) could facilitate the formation of the target compound’s pyridyl-propanol framework.
Post-Synthetic Modifications
The hydroxyl group in 1-propanol permits further functionalization. For example, etherification or esterification could enhance lipophilicity for agrochemical applications, as seen in pyridalyl’s synthesis .
Applications in Agrochemicals and Pharmaceuticals
Agrochemical Intermediates
The compound’s structural similarity to HTFP—a metabolite of the herbicide fluazifop-P-butyl—suggests potential as a degradation product or synthetic intermediate in herbicide formulations . Pyridalyl, an insecticide containing a trifluoromethylpyridyl ether, underscores the importance of such motifs in pest control .
Structure-Activity Relationships (SAR)
Role of the Trifluoromethyl Group
The electron-withdrawing trifluoromethyl group enhances binding to hydrophobic pockets in enzymes or receptors. In pyridalyl, this group improves insecticidal activity by stabilizing interactions with acetylcholinesterase .
Hydroxyl Group Contributions
The propanol hydroxyl group may participate in hydrogen bonding, influencing solubility and target affinity. Methylation or acetylation of this group could modulate bioavailability, as seen in pro-drug strategies .
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